
3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine” is a chemical compound with the molecular weight of 139.2 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The InChI code for “3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine” is 1S/C7H13N3/c1-7-3-6-10(9-7)5-2-4-8/h3,6H,2,4-5,8H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 139.2 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the resources.Applications De Recherche Scientifique
Synthesis and Characterization
- 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine and related pyrazole derivatives have been synthesized and characterized, demonstrating their potential in the field of organic chemistry. These compounds have been studied using various analytical methods, including FT-IR, UV–visible, and NMR spectroscopy, mass spectroscopy, and X-ray crystallography (Titi et al., 2020).
Antitumor, Antifungal, and Antibacterial Activities
- Certain pyrazole derivatives exhibit significant biological activity, including antitumor, antifungal, and antibacterial properties. This underscores their potential as pharmacophores in the development of new therapeutic agents (Titi et al., 2020).
Catalysis in Polymerization
- Pyrazole-based compounds have been used as catalysts in polymerization processes, such as the synthesis of poly(methylmethacrylate) (PMMA). These compounds show promise in industrial applications for producing high molecular weight polymers with narrow polydispersity indices (Shin et al., 2016), (Choi et al., 2015).
Supramolecular Chemistry
- Pyrazole Schiff bases have been synthesized and investigated for their role in forming supramolecular architectures, such as hydrogen-bonded layers. These compounds have applications in the field of supramolecular chemistry and materials science (Feng et al., 2018).
Corrosion Inhibition
- Bipyrazolic compounds, including those related to 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine, have shown effectiveness as corrosion inhibitors, particularly for iron in acidic media. This suggests their utility in protecting metals and alloys from corrosion (Chetouani et al., 2005).
Anti-inflammatory Properties
- Certain bipyrazole derivatives have been designed as anti-inflammatory agents, demonstrating the potential of pyrazole-based compounds in medicinal chemistry and drug development (Veloso et al., 2012).
Blood Platelet Aggregation Inhibition
- N-substituted 4-(1H-pyrazol-1-yl)-2-butylamines, a class of pyrazole derivatives, have shown inhibitory effects on blood platelet aggregation, indicating their potential use in cardiovascular therapies (Ferroni et al., 1989).
Ligand Synthesis in Coordination Chemistry
- Pyrazolyl compounds have been synthesized for use as ligands in coordination chemistry, forming complexes with metals like zinc. These complexes have applications in catalysis, such as the copolymerization of CO2 and cyclohexene oxide (Matiwane et al., 2020).
Propriétés
IUPAC Name |
3-(4-methylpyrazol-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-7-5-9-10(6-7)4-2-3-8/h5-6H,2-4,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHIOMAWWIRJCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405827 |
Source


|
| Record name | 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine | |
CAS RN |
956758-69-3 |
Source


|
| Record name | 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

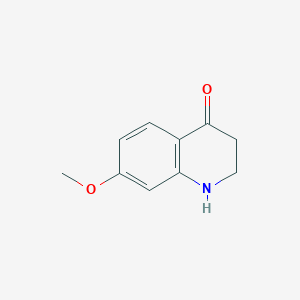
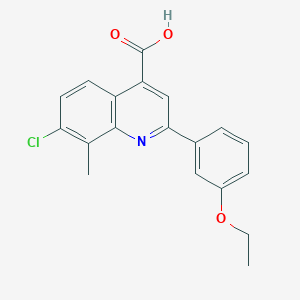
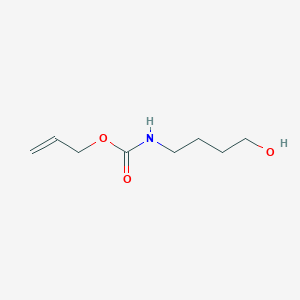
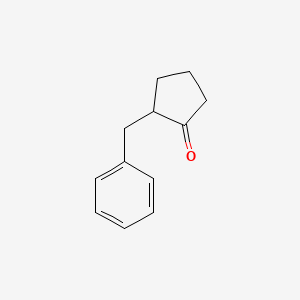
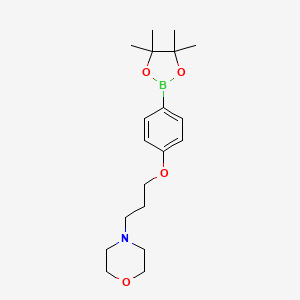

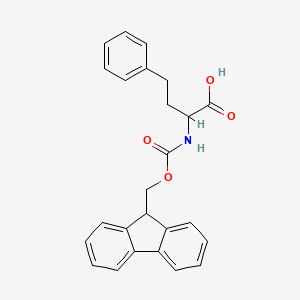
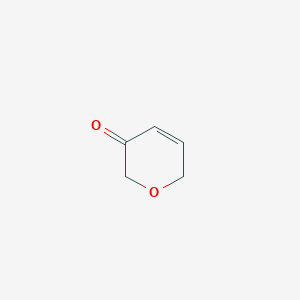
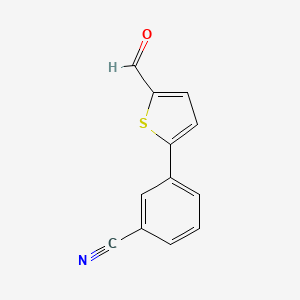




![2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid](/img/structure/B1335433.png)